molecular formula C9H8BrF3O2 B6294636 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene CAS No. 2379322-12-8

4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene

Cat. No. B6294636
CAS RN: 2379322-12-8
M. Wt: 285.06 g/mol
InChI Key: UPVBTADMDMJDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9BrF3O2. It is a trifluoromethylated benzene derivative, containing a bromo and methoxy substituents at the 4-position. This compound has a variety of applications in scientific research, including synthesis of other compounds, study of its mechanism of action, and investigation of its biochemical and physiological effects.

Scientific Research Applications

4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene has many applications in scientific research. It has been used in the synthesis of other compounds, such as 4-bromo-3-methyl-1-(methoxymethoxy)-2-(trifluoromethyl)benzene, 4-bromo-2-methyl-1-(methoxymethoxy)-2-(trifluoromethyl)benzene, and this compound-3-carboxylic acid. It has also been used in the study of its mechanism of action, and in the investigation of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene has many advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity, and is stable in a variety of conditions. Additionally, it is relatively non-toxic and can be used in a wide range of experiments.
However, there are some limitations to using this compound in laboratory experiments. It is volatile, so it must be handled with care, and it is relatively expensive compared to other compounds. Additionally, it is not water-soluble, so it must be dissolved in an organic solvent before use.

Future Directions

There are many potential future directions for research on 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene. These include further investigation into the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Additionally, further research could be conducted into the synthesis of this compound and its potential applications in other areas of scientific research. Finally, further research could be conducted into the safety and toxicity of this compound, and its potential side effects.

Synthesis Methods

4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene can be synthesized through a variety of methods. One method involves the reaction of 4-bromobenzaldehyde with trifluoromethanesulfonic anhydride, followed by the addition of methoxyacetaldehyde. This reaction yields this compound as a white solid. Another method involves the reaction of 4-bromobenzaldehyde with trifluoromethanesulfonic anhydride, followed by the addition of methoxymethanol. This reaction yields this compound as a white solid.

properties

IUPAC Name

4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBTADMDMJDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.